molecular formula C14H9Cl2N3OS B11681296 2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4,6-dichlorophenol

2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4,6-dichlorophenol

Cat. No.: B11681296
M. Wt: 338.2 g/mol
InChI Key: IVSQYOFNPGONTE-REZTVBANSA-N
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Description

2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DICHLOROPHENOL is a complex organic compound that features a benzothiazole moiety linked to a hydrazone and a dichlorophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DICHLOROPHENOL typically involves the condensation of 2-hydrazinyl-1,3-benzothiazole with 4,6-dichlorosalicylaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the benzothiazole ring or the hydrazone linkage, resulting in various reduced derivatives.

    Substitution: The dichlorophenol group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced benzothiazole or hydrazone derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DICHLOROPHENOL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DICHLOROPHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites, inhibiting enzyme activity, while the hydrazone linkage may facilitate binding to other biomolecules. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZINE: A simpler hydrazine derivative of benzothiazole.

    4,6-DICHLOROSALICYLALDEHYDE: A precursor in the synthesis of the target compound.

    BENZOTHIAZOLE: The parent compound, which forms the core structure.

Uniqueness

2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DICHLOROPHENOL is unique due to its combination of a benzothiazole moiety with a hydrazone and dichlorophenol group, which imparts distinct chemical and biological properties. This combination enhances its potential as a multifunctional agent in various applications.

Properties

Molecular Formula

C14H9Cl2N3OS

Molecular Weight

338.2 g/mol

IUPAC Name

2-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4,6-dichlorophenol

InChI

InChI=1S/C14H9Cl2N3OS/c15-9-5-8(13(20)10(16)6-9)7-17-19-14-18-11-3-1-2-4-12(11)21-14/h1-7,20H,(H,18,19)/b17-7+

InChI Key

IVSQYOFNPGONTE-REZTVBANSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=C(C(=CC(=C3)Cl)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NN=CC3=C(C(=CC(=C3)Cl)Cl)O

Origin of Product

United States

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